![molecular formula C17H15F3N2O4S B2913523 methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate CAS No. 339025-65-9](/img/structure/B2913523.png)
methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical with the molecular formula C17H15F3N2O4S . It is used in various chemical reactions and has specific physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound involves several functional groups, including a trifluoromethyl group, a pyridinyl group, an anilino group, a carbonyl group, a sulfanyl group, and an acetate group . These groups contribute to the compound’s reactivity and properties.Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its functional groups. For example, the trifluoromethyl group is known for its high electronegativity and can participate in electrophilic and nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has explored the synthesis of thiazoles and their derivatives, focusing on compounds with similar chemical structures, demonstrating antimicrobial activities against bacterial and fungal isolates. This includes the development of compounds with potential as antimicrobial agents through the reactivity of certain carbonyl compounds towards various reagents, leading to the synthesis of arylidene, pyridine, thiophene, and anilide derivatives with in vitro antimicrobial efficacy (Wardkhan et al., 2008).
Antihypertensive Agents
Another application involves the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents. Methyl 2-(thiazol-2-ylcarbamoyl)acetate, a compound with a structural similarity to the query compound, has been used as a starting material for producing various derivatives showing good antihypertensive activity with low toxicity (Abdel-Wahab et al., 2008).
Oxidation Reactions
The compound has also been implicated in studies focusing on oxidation reactions, such as the effective oxidation of secondary alcohol groups in carbohydrate derivatives to ketones, showcasing the versatility of similar compounds in chemical synthesis and modification processes (Horton & Jewell, 1966).
Synthesis of Wine Odorants
In the field of food chemistry, research on the synthesis of sulfur-containing wine odorants at sub-ppb levels has utilized compounds structurally related to the query chemical, highlighting its relevance in the quantitative determination of natural compounds in white and red wines through stable isotope dilution assays (Kotseridis et al., 2000).
Novel Syntheses and Reactions
The compound's structure has inspired novel syntheses and reactions, such as the unexpected transition to derivatives of dihydropyridinones and tetrahydro-thiazolo-pyridines, demonstrating the complex chemistry and potential applications of such molecules in creating new chemical entities with unique properties (Nedolya et al., 2018).
Future Directions
properties
IUPAC Name |
methyl 2-[[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]carbamoylsulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4S/c1-26-15(24)10-27-16(25)21-13-5-2-11(3-6-13)8-22-9-12(17(18,19)20)4-7-14(22)23/h2-7,9H,8,10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCBCRHXPMZSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC(=O)NC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pentan-1-amine;dihydrochloride](/img/structure/B2913443.png)


![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2913447.png)
![Methyl 2-[6-acetamido-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2913448.png)
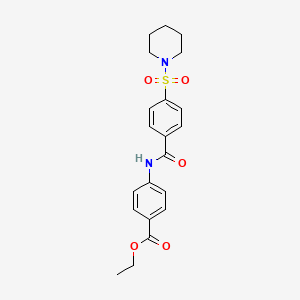
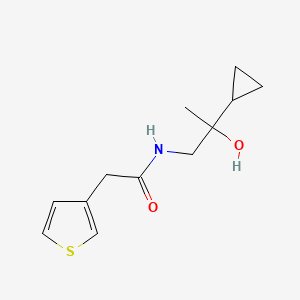
![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/no-structure.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2913455.png)
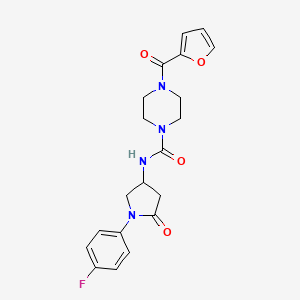
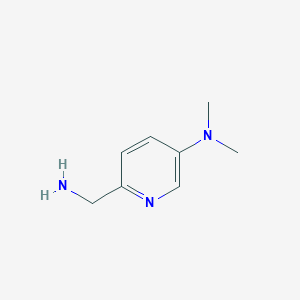
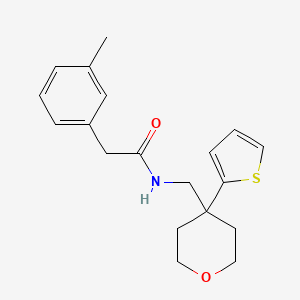
![(1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane](/img/structure/B2913461.png)
![N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2913462.png)